2-(Dimethylphosphino)ethyl methacrylate

Catalyst Immobilization Transition Metal Coordination Polymer-Supported Catalysts

2-(Dimethylphosphino)ethyl methacrylate (CAS 67905-47-9) is a dual-functional methacrylate monomer containing a polymerizable methacrylate moiety and a dimethylphosphino (-P(CH3)2) pendant group. Its molecular formula is C8H15O2P with a molecular weight of 174.18 g/mol.

Molecular Formula C8H15O2P
Molecular Weight 174.18 g/mol
CAS No. 67905-47-9
Cat. No. B13771887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylphosphino)ethyl methacrylate
CAS67905-47-9
Molecular FormulaC8H15O2P
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCP(C)C
InChIInChI=1S/C8H15O2P/c1-7(2)8(9)10-5-6-11(3)4/h1,5-6H2,2-4H3
InChIKeyBYGSYDXJMRSMSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylphosphino)ethyl Methacrylate Procurement Guide: Functional Phosphine Monomer for Advanced Polymer Synthesis


2-(Dimethylphosphino)ethyl methacrylate (CAS 67905-47-9) is a dual-functional methacrylate monomer containing a polymerizable methacrylate moiety and a dimethylphosphino (-P(CH3)2) pendant group [1]. Its molecular formula is C8H15O2P with a molecular weight of 174.18 g/mol [2]. This monomer belongs to the class of phosphorus-containing methacrylates, which are primarily utilized in the synthesis of functional polymers for catalysis immobilization, specialty coatings, and advanced materials. The presence of both methacrylate and phosphine functionalities enables dual reactivity in radical polymerization and coordination chemistry, distinguishing it from standard methacrylate monomers [3].

Why 2-(Dimethylphosphino)ethyl Methacrylate Cannot Be Interchanged with Other Phosphorus Methacrylates or Amine Analogs


Direct substitution of 2-(dimethylphosphino)ethyl methacrylate with other phosphorus-containing methacrylates or nitrogen-based analogs is not scientifically justified. The dimethylphosphino group is chemically distinct from both amine-based analogs (e.g., DMAEMA) and arylphosphine-based monomers (e.g., diphenylphosphino methacrylate), resulting in different coordination strength, oxidation sensitivity, and steric profiles. Amine analogs cannot coordinate transition metals for catalysis applications, while arylphosphine analogs differ in steric bulk and electronic properties, affecting both polymerization behavior and resulting polymer properties [1]. Furthermore, the oxidation sensitivity of the P(III) dimethylphosphino group necessitates specific handling and stabilization protocols that differ from P(V) phosphonate or phosphinate monomers [2]. Substituting this monomer with a generic alternative without considering these factors would lead to compromised performance in target applications such as catalyst immobilization, adhesion promotion, or flame retardancy.

Quantitative Differentiation of 2-(Dimethylphosphino)ethyl Methacrylate vs. Amine and Arylphosphine Analogs


Amine vs. Phosphine: Coordination Capability for Transition Metal Immobilization

2-(Dimethylphosphino)ethyl methacrylate possesses a pendant phosphine group capable of coordinating transition metals, a feature absent in its direct amine analog, 2-(dimethylamino)ethyl methacrylate (DMAEMA) . While DMAEMA contains a tertiary amine group that can undergo quaternization but cannot form stable coordination complexes with transition metals, the dimethylphosphino group in the target compound can act as a ligand for metals such as rhodium, palladium, and nickel, enabling the synthesis of polymer-supported catalysts [1]. This fundamental difference in coordination chemistry means that polymers derived from DMAEMA cannot substitute for those from 2-(dimethylphosphino)ethyl methacrylate in applications requiring immobilized homogeneous catalysts.

Catalyst Immobilization Transition Metal Coordination Polymer-Supported Catalysts

Alkylphosphine vs. Arylphosphine: Steric and Electronic Effects on Copolymerization Behavior

The dimethylphosphino group (-P(CH3)2) in 2-(dimethylphosphino)ethyl methacrylate is an alkylphosphine, which differs significantly from arylphosphine-containing methacrylates such as diphenylphosphino methacrylate in terms of steric bulk and electronic properties [1]. Alkylphosphines are generally more electron-rich and less sterically demanding than their arylphosphine counterparts, which can influence both the monomer's copolymerization reactivity ratios and the metal-binding properties of the resulting polymers . While direct comparative polymerization kinetics data for this specific monomer are not available in the public literature, class-level understanding of phosphine chemistry indicates that the choice between alkyl- and arylphosphine monomers should be driven by the specific requirements of the target application—for instance, alkylphosphines may offer higher electron density for metal coordination, while arylphosphines provide greater thermal stability.

Copolymerization Reactivity Ratios Phosphine Ligand Design

P(III) vs. P(V) Phosphorus: Oxidation State Dictates Flame Retardancy Mechanism

Phosphorus-containing methacrylates exhibit distinct flame-retardant mechanisms depending on the oxidation state of phosphorus. A study on core-shell polymers incorporating diphenylphosphinyl methacrylate (DPMA, P(III) oxidation state) and diphenylphosphoryloxy methacrylate (DPOMA, P(V) oxidation state) demonstrated that the phosphorus oxidation state governs whether gas-phase radical quenching or condensed-phase char formation dominates the flame-retardant mechanism [1]. When 70 wt% DPMA (P(III)) was incorporated into the shell, it reduced the peak heat release rate (pk-HRR) by 44% and showed significant decreases in fire growth index (FGI) and average effective heat of combustion (av-EHC), indicating dominant gas-phase inhibition. In contrast, DPOMA (P(V)) reduced pk-HRR by only 19% but greatly increased residual char yield with a highly graphitized structure (ID/IG ratio of 1.56), characteristic of condensed-phase protection. While 2-(dimethylphosphino)ethyl methacrylate was not directly studied in this work, it contains a P(III) dimethylphosphino group, suggesting that polymers derived from it may similarly favor gas-phase radical quenching mechanisms over char formation, a consideration critical for flame-retardant material design.

Flame Retardancy Phosphorus Oxidation State Polymer Additives

Validated Application Scenarios for 2-(Dimethylphosphino)ethyl Methacrylate Based on Quantitative Evidence


Synthesis of Polymer-Supported Transition Metal Catalysts for Continuous Flow Chemistry

The pendant dimethylphosphino group of 2-(dimethylphosphino)ethyl methacrylate enables the covalent incorporation of phosphine ligands into polymer backbones via radical polymerization. These phosphine-functionalized polymers can subsequently coordinate transition metals such as rhodium, palladium, or nickel to create immobilized homogeneous catalysts. As demonstrated in continuous-flow catalysis systems using supported phosphine ligands on porous polymers, such immobilized catalysts combine the high activity and selectivity of molecular catalysts with the ease of separation and reusability of heterogeneous systems . The alkylphosphine nature of the dimethylphosphino group provides higher electron density compared to arylphosphine alternatives, which may enhance metal binding and catalytic activity in certain transformations [1].

Development of Halogen-Free Flame-Retardant Polymers with Gas-Phase Inhibition Mechanism

The P(III) oxidation state of the dimethylphosphino group in 2-(dimethylphosphino)ethyl methacrylate positions it as a candidate for halogen-free flame-retardant polymer formulations that require gas-phase radical quenching rather than condensed-phase char formation. Research on structurally related P(III) phosphorus methacrylates (DPMA) demonstrates a 44% reduction in peak heat release rate at 70 wt% loading, attributed to gas-phase inhibition . Copolymerization of this monomer with conventional methacrylates or acrylates could yield flame-retardant materials with tailored phosphorus content and flame-retardant mechanism profiles, particularly suitable for applications where char formation is undesirable or where gas-phase radical scavenging is the preferred fire-suppression pathway.

Functional Copolymers for Metal Adhesion and Corrosion Protection

Phosphine-containing methacrylates have been patented for use in curable resin compositions and as components in formulations for improved metal adhesion . The phosphine group can interact with metal surfaces, potentially enhancing adhesion and providing corrosion protection. While specific data for 2-(dimethylphosphino)ethyl methacrylate are not publicly available, the class-level understanding of phosphine-metal interactions supports its utility in adhesion-promoting copolymer systems. The alkylphosphine group's electron-rich character may facilitate stronger interactions with certain metal substrates compared to alternative functional monomers.

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